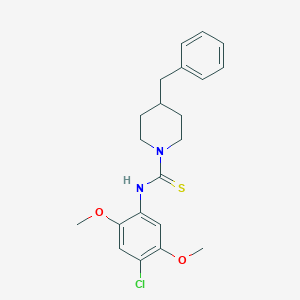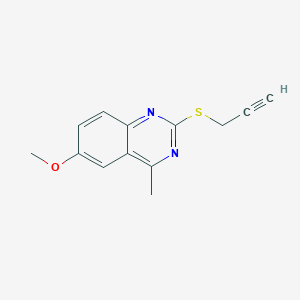
6-Methoxy-4-methyl-2-(prop-2-yn-1-ylsulfanyl)quinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methoxy-4-methyl-2-(prop-2-yn-1-ylsulfanyl)quinazoline, also known as PD153035, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR). It has been extensively studied for its potential use in cancer therapy due to its ability to block the signaling pathways that promote cancer cell growth and proliferation.
Mécanisme D'action
6-Methoxy-4-methyl-2-(prop-2-yn-1-ylsulfanyl)quinazoline works by binding to the ATP-binding site of the EGFR, preventing the activation of downstream signaling pathways that promote cancer cell growth and proliferation. This leads to cell cycle arrest and apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
In addition to its anti-cancer effects, 6-Methoxy-4-methyl-2-(prop-2-yn-1-ylsulfanyl)quinazoline has been shown to have other biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi, as well as to have anti-inflammatory effects. 6-Methoxy-4-methyl-2-(prop-2-yn-1-ylsulfanyl)quinazoline has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease, due to its ability to inhibit the activation of microglia, which are involved in the inflammatory response in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
6-Methoxy-4-methyl-2-(prop-2-yn-1-ylsulfanyl)quinazoline has several advantages for use in lab experiments. It is a small molecule inhibitor, which makes it relatively easy to synthesize and modify for use in different experimental settings. It also has a well-characterized mechanism of action, which makes it a useful tool for studying EGFR signaling pathways and their role in cancer cell growth and proliferation. However, 6-Methoxy-4-methyl-2-(prop-2-yn-1-ylsulfanyl)quinazoline also has some limitations, including its relatively low potency and selectivity for EGFR, which can make it less effective in certain experimental settings.
Orientations Futures
There are several future directions for research on 6-Methoxy-4-methyl-2-(prop-2-yn-1-ylsulfanyl)quinazoline and its potential use in cancer therapy and other applications. One area of research is the development of more potent and selective inhibitors of EGFR signaling pathways, which could improve the effectiveness of 6-Methoxy-4-methyl-2-(prop-2-yn-1-ylsulfanyl)quinazoline and other EGFR inhibitors in cancer therapy. Another area of research is the development of combination therapies that include 6-Methoxy-4-methyl-2-(prop-2-yn-1-ylsulfanyl)quinazoline and other cancer drugs, which could improve the overall effectiveness of cancer treatment. Additionally, 6-Methoxy-4-methyl-2-(prop-2-yn-1-ylsulfanyl)quinazoline and other EGFR inhibitors could be studied for their potential use in the treatment of other diseases, such as neurodegenerative diseases and inflammatory disorders.
Méthodes De Synthèse
The synthesis of 6-Methoxy-4-methyl-2-(prop-2-yn-1-ylsulfanyl)quinazoline involves several steps, including the reaction of 4-methyl-2-nitroaniline with 2-chloroethanol to form 4-methyl-2-(2-hydroxyethyl)aniline. This compound is then reacted with 2-chloro-6-methoxybenzoic acid to form 6-methoxy-4-methyl-2-(2-(2-methoxyphenyl)ethyl)aniline, which is subsequently reacted with propargyl bromide to form 6-methoxy-4-methyl-2-(prop-2-yn-1-ylsulfanyl)quinazoline.
Applications De Recherche Scientifique
6-Methoxy-4-methyl-2-(prop-2-yn-1-ylsulfanyl)quinazoline has been extensively studied for its potential use in cancer therapy, particularly in the treatment of non-small cell lung cancer (NSCLC). It has been shown to inhibit EGFR signaling pathways, which are often overactive in cancer cells, leading to uncontrolled growth and proliferation. 6-Methoxy-4-methyl-2-(prop-2-yn-1-ylsulfanyl)quinazoline has also been studied for its potential use in combination therapy with other cancer drugs, such as paclitaxel and cisplatin.
Propriétés
Nom du produit |
6-Methoxy-4-methyl-2-(prop-2-yn-1-ylsulfanyl)quinazoline |
|---|---|
Formule moléculaire |
C13H12N2OS |
Poids moléculaire |
244.31 g/mol |
Nom IUPAC |
6-methoxy-4-methyl-2-prop-2-ynylsulfanylquinazoline |
InChI |
InChI=1S/C13H12N2OS/c1-4-7-17-13-14-9(2)11-8-10(16-3)5-6-12(11)15-13/h1,5-6,8H,7H2,2-3H3 |
Clé InChI |
LVTLUJNMWSBIDU-UHFFFAOYSA-N |
SMILES |
CC1=NC(=NC2=C1C=C(C=C2)OC)SCC#C |
SMILES canonique |
CC1=C2C=C(C=CC2=NC(=N1)SCC#C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(4-chloro-2,5-dimethoxyphenyl)-N'-{2-[(4-chlorophenyl)sulfanyl]ethyl}thiourea](/img/structure/B216450.png)


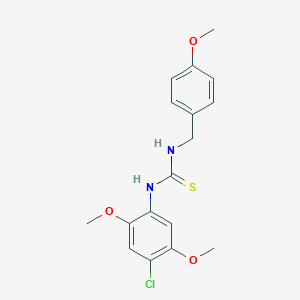
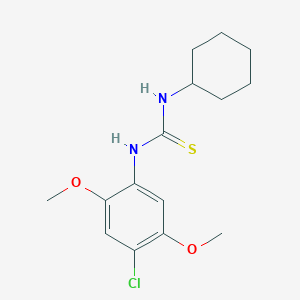

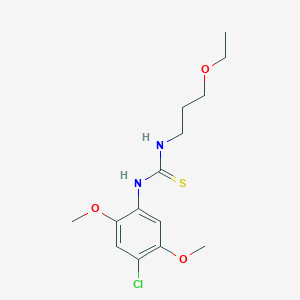
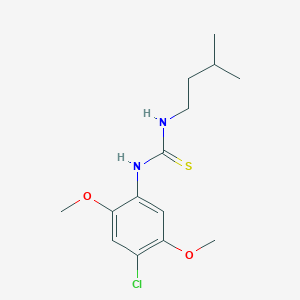

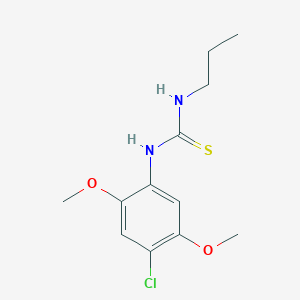
![Ethyl 1-{[4-(ethoxycarbonyl)anilino]carbothioyl}-4-piperidinecarboxylate](/img/structure/B216470.png)
![Ethyl 1-[(4-chloro-2,5-dimethoxyphenyl)carbamothioyl]piperidine-4-carboxylate](/img/structure/B216471.png)
